molecular formula C16H22ClNO2 B2832293 1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride CAS No. 56354-24-6

1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride

Cat. No. B2832293
CAS RN: 56354-24-6
M. Wt: 295.81
InChI Key: FVYBCFFWDJRUGC-UHFFFAOYSA-N
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Description

The compound “3-(naphthalen-1-yloxy)propane-1,2-diol” is related and has a molecular weight of 218.25 . It’s a powder at room temperature .


Molecular Structure Analysis

The InChI code for “3-(naphthalen-1-yloxy)propane-1,2-diol” is 1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2 . This can be used to generate a 3D structure of the molecule.


Physical And Chemical Properties Analysis

The compound “3-(naphthalen-1-yloxy)propane-1,2-diol” has a melting point of 95-100°C . It’s stored at room temperature and is a powder .

Scientific Research Applications

Beta-Adrenergic Receptor Studies

  • Synthesis and Beta-Adrenergic Binding : The S and R isomers of fluoropropranolol, a compound related to 1-(isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol, have been synthesized and studied for their binding to beta-adrenergic receptors. The dissociation constants for beta2 adrenergic receptors were significantly different for the two isomers, suggesting a strong isomer-specific receptor interaction (Tewson et al., 1999).

Pharmacological Metabolite Synthesis

  • Fungal Peroxygenase Catalysis : A study demonstrated the use of fungal peroxygenase for hydroxylating propranolol, which is structurally similar to 1-(isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol. This process leads to the synthesis of human drug metabolites, indicating potential applications in drug development and metabolite synthesis (Kinne et al., 2009).

Photophysical Studies

  • Photochemistry and Photodegradation : The photochemistry of propranolol, a compound with a similar naphthalene chromophore to 1-(isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol, has been studied. The research indicates that the triplet state of the compound can transfer energy to oxygen, leading to singlet oxygen formation and photodegradation, which could be relevant for understanding the stability and photoreactive properties of similar compounds (Sortino et al., 2002).

Anticancer Drug Potential

  • Potential in Anticancer Therapy : A study on a naftopidil analogue, structurally related to 1-(isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol, demonstrated promising anticancer properties. This compound induced cell death in various human cancer cell lines and effectively suppressed tumor growth in mice, highlighting the potential of related compounds in cancer therapy (Nishizaki et al., 2014).

Electrochemical Analysis

  • Ionometric Determination : Propranolol hydrochloride, chemically similar to the compound , was analyzed using ion-selective electrodes. This suggests that similar compounds could be analyzed using potentiometric methods, which are noted for their simplicity and rapid analysis capabilities (Kartamyshev et al., 2002).

Safety and Hazards

The compound “3-(naphthalen-1-yloxy)propane-1,2-diol” has a GHS06 pictogram, indicating it’s toxic . The hazard statement is H311, meaning it’s toxic in contact with skin . Precautionary statements include P280 (wear protective gloves/clothing), P302+P352 (IF ON SKIN: Wash with plenty of water), P312 (Call a POISON CENTER/doctor if you feel unwell), P361 (Take off immediately all contaminated clothing), P363 (Wash contaminated clothing before reuse), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

1-naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-15(18)11-19-16-8-7-13-5-3-4-6-14(13)9-16;/h3-9,12,15,17-18H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYBCFFWDJRUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC2=CC=CC=C2C=C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride

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